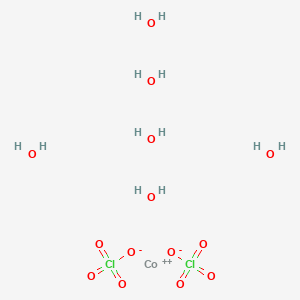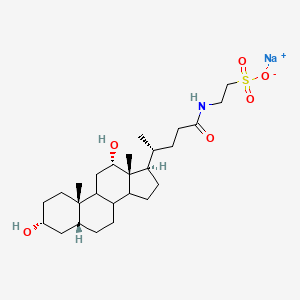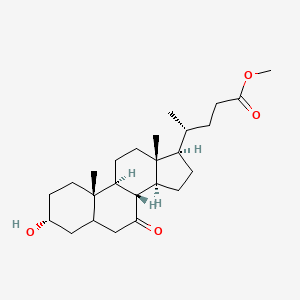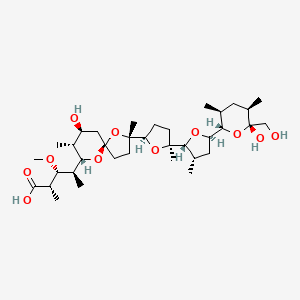
2-Methoxy-3-nitropyridine-5-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-3-nitropyridine-5-boronic acid pinacol ester is a boronic ester derivative of pyridine. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both methoxy and nitro functional groups on the pyridine ring, along with the boronic ester moiety, makes it a versatile intermediate in the synthesis of various complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-nitropyridine-5-boronic acid pinacol ester typically involves the following steps:
Nitration of 2-Methoxypyridine: The starting material, 2-methoxypyridine, is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Borylation: The nitrated product is then subjected to a borylation reaction. This can be achieved using a palladium-catalyzed coupling reaction with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may involve optimization of reaction conditions to minimize by-products and improve the overall purity of the final product.
化学反应分析
Types of Reactions
2-Methoxy-3-nitropyridine-5-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Aminopyridine Derivatives: Formed through reduction of the nitro group.
科学研究应用
2-Methoxy-3-nitropyridine-5-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Biology: Utilized in the synthesis of bioactive molecules that can interact with biological targets.
Industry: Used in the production of advanced materials and polymers.
作用机制
The primary mechanism by which 2-Methoxy-3-nitropyridine-5-boronic acid pinacol ester exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronic ester moiety interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.
相似化合物的比较
Similar Compounds
- 2-Methoxy-5-pyridineboronic acid pinacol ester
- 2-Nitropyridine-5-boronic acid pinacol ester
Comparison
Compared to similar compounds, 2-Methoxy-3-nitropyridine-5-boronic acid pinacol ester is unique due to the presence of both methoxy and nitro groups on the pyridine ring. This dual functionality allows for greater versatility in synthetic applications, enabling the formation of a wider variety of products through different reaction pathways.
属性
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(6-methoxy-5-nitropyridin-3-yl)borinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O6/c1-11(2,16)12(3,4)21-13(17)8-6-9(15(18)19)10(20-5)14-7-8/h6-7,16-17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZWSIOGXXPLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OC)[N+](=O)[O-])(O)OC(C)(C)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1,3-Benzodioxol-5-yl-[(2,4-dimethoxyphenyl)methyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B8062854.png)
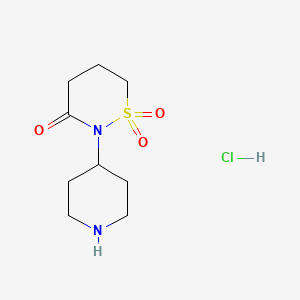
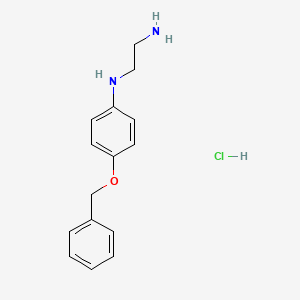
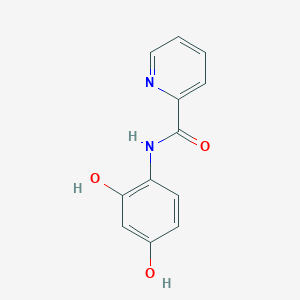
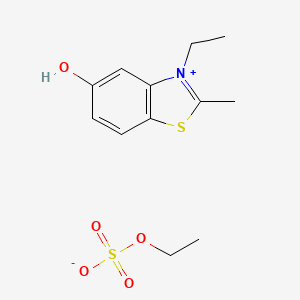
![N-[2-(4-Imidazolyl)ethyl]-5-bromo-2-chloropyrimidin-4-amine](/img/structure/B8062880.png)
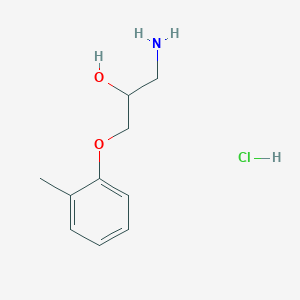
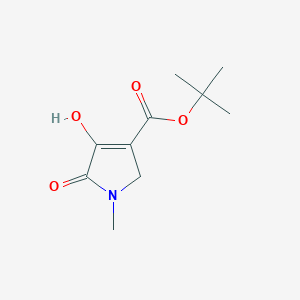
![(1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B8062912.png)
![2-[[5-Cyano-4-[4-methoxy-3-(4-methylpiperazin-1-yl)anilino]pyrimidin-2-yl]amino]benzamide](/img/structure/B8062914.png)
